molecular formula C27H33N3O3 B13846102 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- CAS No. 58837-16-4

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-

Cat. No.: B13846102
CAS No.: 58837-16-4
M. Wt: 447.6 g/mol
InChI Key: GZFOOFLYIFPAEM-UHFFFAOYSA-N
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Description

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific structure of this compound includes three (4-methoxyphenyl)methyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- typically involves the condensation of primary amines with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine used is (4-methoxyphenyl)methylamine, and the reaction is carried out under controlled conditions to ensure the formation of the desired hexahydrotriazine derivative .

Industrial Production Methods

Industrial production of hexahydro-1,3,5-triazines often involves large-scale condensation reactions using formaldehyde and primary amines. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A simpler derivative with three methyl groups.

    1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-: Contains three isopropyl groups.

    1,3,5-Triacryloylhexahydro-1,3,5-triazine: Features three acryloyl groups

Uniqueness

1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]- is unique due to the presence of (4-methoxyphenyl)methyl groups, which impart specific chemical and biological properties.

Properties

CAS No.

58837-16-4

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

1,3,5-tris[(4-methoxyphenyl)methyl]-1,3,5-triazinane

InChI

InChI=1S/C27H33N3O3/c1-31-25-10-4-22(5-11-25)16-28-19-29(17-23-6-12-26(32-2)13-7-23)21-30(20-28)18-24-8-14-27(33-3)15-9-24/h4-15H,16-21H2,1-3H3

InChI Key

GZFOOFLYIFPAEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(CN(C2)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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